molecular formula C19H15FN6O B2660958 N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946289-75-4

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2660958
CAS No.: 946289-75-4
M. Wt: 362.368
InChI Key: DQLGNDAEGGKRQG-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:

    Starting Materials: 3-fluoroaniline, 4-methoxyaniline, and a suitable pteridine precursor.

    Reaction Steps:

    Reaction Conditions: These reactions may require specific solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for reductions), and temperature control.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as an enzyme inhibitor or a fluorescent probe due to the pteridine core’s inherent fluorescence.

Medicine

In medicinal chemistry, derivatives of pteridines are often explored for their potential as anticancer, antiviral, and antimicrobial agents. This compound might be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds could be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
  • N2-(3-fluorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine
  • N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine

Uniqueness

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific substitution pattern on the pteridine core, which can influence its electronic properties, reactivity, and potential biological activity. The presence of both fluorophenyl and methoxyphenyl groups may confer distinct physicochemical properties compared to similar compounds.

Biological Activity

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H15FN6O
  • CAS Number : 946288-95-5

The compound's structure can be represented as follows:

C15H15FN6O\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{6}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pteridine Core : This can be achieved through condensation reactions involving 2,4-diaminopyrimidine and suitable aldehydes or ketones.
  • Introduction of the Fluorophenyl Group : This step may involve nucleophilic aromatic substitution reactions.
  • Attachment of the Methoxyphenyl Group : Alkylation reactions using methoxyphenyl halides can be employed.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly in cancer pathways.
  • Antitumor Activity : Preliminary data indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Antitumor Activity

A study conducted on several pteridine derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The compound exhibited IC50 values comparable to established chemotherapeutic agents in certain cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHCT1160.005Induction of apoptosis
Control DrugHCT1160.004DNA damage

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound led to:

  • G2/M Cell Cycle Arrest : Flow cytometry analysis showed a significant accumulation of cells in the G2/M phase.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLGNDAEGGKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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